molecular formula C60H78N4O32 B563464 4-Methylumbelliferyl |A-Chitotetraose Tridecaacetate CAS No. 92574-74-8

4-Methylumbelliferyl |A-Chitotetraose Tridecaacetate

Cat. No.: B563464
CAS No.: 92574-74-8
M. Wt: 1367.28
InChI Key: ZRRJAKDAXZFDFL-AFQHYASXSA-N
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Description

4-Methylumbelliferyl |A-Chitotetraose Tridecaacetate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structural properties and its applications in biochemical research, particularly in the study of enzymatic activities and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl |A-Chitotetraose Tridecaacetate typically involves multiple steps, starting with the preparation of 4-Methylumbelliferone. This compound is then linked to |A-Chitotetraose through a series of acetylation reactions to form the tridecaacetate derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl |A-Chitotetraose Tridecaacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylated sites, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of acetyl groups with other functional groups.

Scientific Research Applications

4-Methylumbelliferyl |A-Chitotetraose Tridecaacetate is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in the study of enzymatic activities, particularly those involving glycosidases.

    Medicine: Investigated for its potential therapeutic applications, including as a diagnostic tool for certain diseases.

    Industry: Utilized in the development of biosensors and other analytical devices.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl |A-Chitotetraose Tridecaacetate involves its interaction with specific enzymes and metabolic pathways. The compound is often used as a substrate in enzymatic assays, where it undergoes hydrolysis to release 4-Methylumbelliferone, which can be detected by its fluorescence. This property makes it a valuable tool for studying enzyme kinetics and activity.

Comparison with Similar Compounds

4-Methylumbelliferyl |A-Chitotetraose Tridecaacetate can be compared with other similar compounds, such as:

    4-Methylumbelliferyl β-D-glucopyranoside: Another fluorescent substrate used in enzymatic assays.

    4-Methylumbelliferyl phosphate: Used as a substrate for phosphatase enzymes.

    4-Methylumbelliferyl butyrate: Employed in the identification of specific esterases.

These compounds share similar fluorescent properties but differ in their specific applications and the enzymes they target. The unique structure of this compound, with its multiple acetylated sites, provides distinct advantages in certain biochemical assays.

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H78N4O32/c1-23-17-44(78)89-39-18-37(15-16-38(23)39)88-57-45(61-24(2)65)54(85-34(12)75)50(41(90-57)20-80-29(7)70)94-59-47(63-26(4)67)56(87-36(14)77)52(43(92-59)22-82-31(9)72)96-60-48(64-27(5)68)55(86-35(13)76)51(42(93-60)21-81-30(8)71)95-58-46(62-25(3)66)53(84-33(11)74)49(83-32(10)73)40(91-58)19-79-28(6)69/h15-18,40-43,45-60H,19-22H2,1-14H3,(H,61,65)(H,62,66)(H,63,67)(H,64,68)/t40-,41-,42-,43-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRJAKDAXZFDFL-AFQHYASXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H78N4O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858106
Record name PUBCHEM_71750657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92574-74-8
Record name PUBCHEM_71750657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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